molecular formula C5H2FIN2O2 B1586669 2-Fluoro-5-iodo-3-nitropyridine CAS No. 426463-16-3

2-Fluoro-5-iodo-3-nitropyridine

Cat. No. B1586669
M. Wt: 267.98 g/mol
InChI Key: JOKCVQRMMODCGB-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-nitropyridine is a chemical compound with the molecular formula C5H2FIN2O2 . It is used in scientific research and has a molecular weight of 267.98 . It is related to 2-fluoro-3-nitropyridine, which is used in the preparation of nitropyridines .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-iodo-3-nitropyridine consists of a pyridine ring with fluorine, iodine, and nitro groups attached at the 2nd, 5th, and 3rd positions respectively .


Physical And Chemical Properties Analysis

2-Fluoro-5-iodo-3-nitropyridine has a predicted boiling point of 319.6±37.0 °C and a predicted density of 2.218±0.06 g/cm3 . Its pKa value is predicted to be -6.49±0.20 .

Scientific Research Applications

Synthesis and Chemical Applications

2-Fluoro-5-iodo-3-nitropyridine and its derivatives have a range of applications in chemical synthesis. One notable application is in the preparation of acyl fluorides through palladium-catalyzed fluoro-carbonylation of various iodides, including aryl, vinyl, and heteroaryl iodides. This process uses a stable solid, 2-(difluoromethoxy)-5-nitropyridine, as an alternative to toxic gaseous formyl fluoride, allowing efficient and safe production of acyl fluorides. Such fluorides are vital intermediates in synthetic chemistry (Liang, Zhao, & Shibata, 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-fluoro-5-iodo-3-nitropyridine are used in the synthesis of nucleosides related to anticancer and antiviral agents. For instance, compounds like 5-fluoro-3-deazauridine and its derivatives, synthesized from related pyridine nucleosides, are investigated for their potential in treating various diseases. Such compounds are important in the development of new drugs and therapies (Nesnow & Heidelberger, 1973).

Nitro-heteroaromatic Derivatives

2-Fluoro-5-iodo-3-nitropyridine is also integral in the creation of nitro-heteroaromatic derivatives, which have applications in amino acid and peptide research. These derivatives can be used for the selective determination of specific amino acids in proteins, aiding in protein analysis and characterization (Toniolo, Nisato, Biondi, & Signor, 1972).

Radiopharmaceuticals

In the field of radiopharmaceuticals, 2-fluoro-5-iodo-3-nitropyridine derivatives are being explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). These compounds, when labeled with fluorine-18, can be used for diagnostic imaging, offering more stable alternatives to other fluorinated pyridines (Carroll, Nairne, & Woodcraft, 2007).

Biochemical Research

Biochemically, 2-fluoro-5-iodo-3-nitropyridine derivatives have been used in the study of enzyme-inhibitor interactions. For instance, they play a role in the investigation of the inactivation mechanisms of enzymes like thymidylate synthetase, which is crucial in understanding the biochemistry of nucleotide synthesis (Santi & McHenry, 1972).

Safety And Hazards

2-Fluoro-5-iodo-3-nitropyridine may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKCVQRMMODCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363840
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodo-3-nitropyridine

CAS RN

426463-16-3
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-iodo-3-nitro-2-chloropyridine (0.624 g, 2.19 mmol), KF (265 mg, 58.1 mmol), and DMF (3 mL) were stirred at 120 degrees Celsius for 24 h. The mixture was poured into saturated brine, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 4-1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-fluoropyridine (279 mg, 47%) as a colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FI Carroll, JR Lee, HA Navarro, W Ma… - Journal of medicinal …, 2002 - ACS Publications
… Treatment of 9 with potassium fluoride in DMF provided 2-fluoro-5-iodo-3-nitropyridine (10). Reduction of 9 and 10 with iron in a concentrated hydrochloric acid−ethanol mixture …
Number of citations: 56 pubs.acs.org

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